molecular formula C7H5BrCl2O2S B1375721 (2-Bromo-4-chlorophenyl)methanesulfonyl chloride CAS No. 1427379-23-4

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Cat. No.: B1375721
CAS No.: 1427379-23-4
M. Wt: 303.99 g/mol
InChI Key: AIGZXSHFFZCBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-4-chlorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(2-Bromo-4-chlorophenyl)methanol+Chlorosulfonic acid(2-Bromo-4-chlorophenyl)methanesulfonyl chloride+HCl+H2O\text{(2-Bromo-4-chlorophenyl)methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (2-Bromo-4-chlorophenyl)methanol+Chlorosulfonic acid→(2-Bromo-4-chlorophenyl)methanesulfonyl chloride+HCl+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form (2-Bromo-4-chlorophenyl)methanesulfonic acid.

    Oxidation Reactions: It can undergo oxidation to form sulfonyl derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction reactions.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of the sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)methanesulfonyl chloride
  • (2-Bromo-4-iodophenyl)methanesulfonyl chloride
  • (2-Bromo-4-methylphenyl)methanesulfonyl chloride

Uniqueness

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity and properties, making it distinct from other sulfonyl chlorides with different substituents.

Properties

IUPAC Name

(2-bromo-4-chlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGZXSHFFZCBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Reactant of Route 2
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Reactant of Route 5
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.